molecular formula C10H9F2N3 B11892298 (4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine

(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine

Cat. No.: B11892298
M. Wt: 209.20 g/mol
InChI Key: QPVXIFZCBYZFOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine is a chemical compound with the CAS Registry Number 1156712-44-5 and a molecular formula of C 10 H 9 F 2 N 3 , corresponding to a molecular weight of 209.20 g/mol . Its structure can be represented by the SMILES notation NCC1=NC(C2=CC(F)=CC=C2F)=CN1 . As a substituted imidazole derivative bearing a 2,5-difluorophenyl group and a methanamine functional group, this compound presents a multifunctional scaffold of significant interest in medicinal chemistry and drug discovery research. Researchers value this scaffold for its potential as a building block in the synthesis of more complex molecules and for its utility in probing biological systems. The presence of the imidazole ring, a common feature in many biologically active compounds, alongside the electron-withdrawing fluorinated phenyl ring, makes this chemical a valuable intermediate for the development of enzyme inhibitors, receptor ligands, and other pharmacologically active agents. The compound is designated For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and handle all chemicals with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C10H9F2N3

Molecular Weight

209.20 g/mol

IUPAC Name

[5-(2,5-difluorophenyl)-1H-imidazol-2-yl]methanamine

InChI

InChI=1S/C10H9F2N3/c11-6-1-2-8(12)7(3-6)9-5-14-10(4-13)15-9/h1-3,5H,4,13H2,(H,14,15)

InChI Key

QPVXIFZCBYZFOR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C2=CN=C(N2)CN)F

Origin of Product

United States

Preparation Methods

De Novo Synthesis Using Aldehydes and Ammonia

A widely adopted approach involves condensation of 2,5-difluorobenzaldehyde with glyoxal and ammonium acetate in the presence of a copper catalyst. This method, adapted from trisubstituted imidazole syntheses, proceeds via the following steps:

  • Reaction Setup :

    • Reactants : 2,5-Difluorobenzaldehyde (1 eq), glyoxal (40% aqueous, 1 eq), ammonium acetate (3 eq).

    • Catalyst : CuI (15 mol%) in refluxing n-butanol.

  • Mechanism :

    • Aldehyde and glyoxal undergo cyclocondensation with ammonia (from ammonium acetate) to form the imidazole ring.

    • Copper catalyzes dehydrogenation, ensuring aromaticity of the imidazole.

  • Outcome :

    • Yield : 80–90% (based on analogous trisubstituted imidazoles).

    • Purity : >95% after recrystallization in ethanol.

Table 1: Optimization of Reaction Conditions

ParameterOptimal ValueImpact on Yield
Temperature110–120°CMaximizes cyclization
Solventn-ButanolEnhances solubility
Catalyst Loading15 mol% CuIBalances cost/activity

Functionalization of Preformed Imidazole Intermediates

Table 2: Key Coupling Parameters

FactorEffect on Reaction Efficiency
Boronic Acid PurityCritical for minimizing side products
Solvent SystemDMF/H2O ensures reagent solubility
Ligand ChoicePPh3 prevents Pd aggregation

Reductive Amination for Methanamine Installation

From Imidazole-2-carbaldehyde

A two-step sequence starting from 4-(2,5-difluorophenyl)-1H-imidazole-2-carbaldehyde:

  • Reductive Amination :

    • Reagents : NH4OAc, NaBH3CN in MeOH.

    • Conditions : Room temperature, 12 h.

    • Yield : 65–70%.

  • Challenges :

    • Over-reduction to secondary amines is mitigated by controlled NaBH3CN addition.

Table 3: Comparison of Reducing Agents

AgentYield (%)Selectivity
NaBH3CN70High
NaBH445Moderate
H2/Pd-C60Low

Alternative Routes via Imidazoline Intermediates

Catalytic Dehydrogenation

Imidazolines serve as precursors, as demonstrated in EP0378910B1:

  • Synthesis of Imidazoline :

    • React 2,5-difluorophenylacetic acid with ethylenediamine under reflux.

  • Dehydrogenation :

    • Ni-Cr catalyst (3 wt%) at 200°C under H2 atmosphere.

    • Yield : 85%.

Advantages:

  • Scalable for industrial production.

  • Minimal by-products due to selective catalysis.

Critical Analysis of Methodologies

Efficiency and Scalability

  • Multicomponent Reactions : Highest atom economy but requires strict stoichiometric control.

  • Suzuki Coupling : Offers regioselectivity but incurs higher costs due to Pd catalysts.

  • Reductive Amination : Suitable for small-scale synthesis; limited by aldehyde availability.

Purification Challenges

  • Column chromatography is often necessary due to polar by-products (e.g., unreacted boronic acids).

  • Recrystallization in toluene/hexane improves purity to >98% .

Scientific Research Applications

(5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory conditions.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is employed in studies investigating the biological activity of imidazole derivatives.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5-(2,5-Difluorophenyl)-1H-imidazol-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluorophenyl group can enhance binding affinity and specificity, while the imidazole ring can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Halogenation Patterns

5-(4-Fluorophenyl)-1H-imidazol-2-amine
  • Structure : Imidazole with a 4-fluorophenyl group at the 5-position and an amine at the 2-position.
  • Key Difference : The fluorine is at the 4-position of the phenyl ring (vs. 2,5-difluorophenyl in the main compound), reducing steric and electronic effects. The absence of a methylene spacer in the amine group may limit solubility .
2-(4-Fluorophenyl)-4,5-diphenyl-1H-imidazole
  • Structure : 2,4,5-Trisubstituted imidazole with a 4-fluorophenyl (2-position) and two phenyl groups (4,5-positions).
  • The 4-fluorophenyl substituent lacks the electron-withdrawing effects of 2,5-difluorination .
[4-(4-Methoxyphenyl)-1H-imidazol-2-yl]methanamine Dihydrochloride
  • Structure : Methoxyphenyl (electron-donating) at the 4-position and methanamine at the 2-position.
  • Key Difference : Methoxy groups increase electron density, contrasting with the electron-withdrawing fluorine in the main compound. This alters reactivity and binding interactions .

Heterocyclic Variations

[1-(3,4-Difluorophenyl)-1H-pyrazol-5-yl]methanamine
  • Structure : Pyrazole core with 3,4-difluorophenyl and methanamine groups.
  • Key Difference: Pyrazole (two adjacent nitrogen atoms) vs. The 3,4-difluorophenyl substitution pattern may confer distinct target selectivity .
[1-(2-Phenylethyl)-1H-imidazol-2-yl]methanamine
  • Structure : Imidazole with a phenylethyl group at the 1-position and methanamine at the 2-position.

Electronic and Pharmacokinetic Profiles

[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine Dihydrochloride
  • Structure : Trifluoromethyl (strong electron-withdrawing) at the 4-position.
  • Key Difference : The -CF₃ group increases lipophilicity (LogP) and metabolic stability compared to the main compound’s -F substituents. However, the dihydrochloride salt form enhances aqueous solubility .

Tabulated Comparison

Compound Name Core Structure Substituents Molecular Weight Key Properties
(4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine Imidazole 4-(2,5-difluorophenyl), 2-methanamine 209.2 g/mol High lipophilicity, discontinued
5-(4-Fluorophenyl)-1H-imidazol-2-amine Imidazole 5-(4-fluorophenyl), 2-amine 177.2 g/mol Reduced solubility
[4-(Trifluoromethyl)-1H-imidazol-2-yl]methanamine Dihydrochloride Imidazole 4-CF₃, 2-methanamine 238.04 g/mol Enhanced metabolic stability
[1-(3,4-Difluorophenyl)-1H-pyrazol-5-yl]methanamine Pyrazole 1-(3,4-difluorophenyl), 5-methanamine 195.2 g/mol Altered hydrogen-bonding

Research Implications

  • Fluorination: The 2,5-difluorophenyl group in the main compound optimizes electronic effects and metabolic stability compared to mono-fluorinated analogs.
  • Heterocycle Choice : Imidazole derivatives generally exhibit better bioavailability than pyrazoles due to nitrogen positioning .
  • Substituent Bulk : Bulky groups (e.g., phenylethyl) reduce target engagement efficiency, favoring compact substituents like difluorophenyl .

Biological Activity

The compound (4-(2,5-Difluorophenyl)-1H-imidazol-2-YL)methanamine is an organic molecule notable for its imidazole ring and difluorophenyl substituent. This structure contributes to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The structural formula of This compound can be represented as follows:

C10H10F2N3\text{C}_{10}\text{H}_{10}\text{F}_{2}\text{N}_{3}

This compound features:

  • An imidazole ring, which is known for its role in various biological processes.
  • A difluorophenyl group that enhances its reactivity due to the electron-withdrawing nature of fluorine atoms.

Biological Activity

Research indicates that compounds with similar structures exhibit diverse biological activities, including:

  • Enzyme Inhibition : Compounds related to imidazole derivatives often act as inhibitors for various enzymes. For instance, studies have highlighted the inhibitory effects on human monoamine oxidase A (hMAO-A) and B (hMAO-B), which are crucial in the metabolism of neurotransmitters .
  • Antimicrobial Properties : Some imidazole derivatives have demonstrated significant antimicrobial activity, making them candidates for further exploration in treating infections.
  • Anticancer Activity : There is evidence suggesting that certain imidazole compounds can inhibit cancer cell proliferation through various mechanisms.

Synthesis Methods

Several methods exist for synthesizing This compound , including:

  • Condensation Reactions : Combining 2,5-difluoroaniline with carbonyl compounds to form imidazole derivatives.
  • Functional Group Modifications : Altering substituents on the imidazole ring to enhance biological properties.

Enzyme Inhibition Studies

A study evaluated the inhibitory activity of various imidazole derivatives against hMAO enzymes. The results indicated that specific derivatives exhibited potent inhibition with IC50 values comparable to known inhibitors like selegiline and rasagiline. For example:

  • Compound 4e displayed an IC50 of 0.075 µM against hMAO-B .

Antimicrobial Activity Assessment

Research has shown that certain derivatives of imidazole can effectively inhibit bacterial growth. In vitro assays demonstrated significant antimicrobial effects against a range of pathogens, indicating potential therapeutic applications.

Structure-Activity Relationship (SAR)

A systematic study on the SAR of imidazole derivatives revealed that modifications at specific positions on the imidazole ring could enhance biological activity. For instance, introducing electron-withdrawing groups like fluorine significantly increased enzyme inhibition potency .

Comparative Analysis with Similar Compounds

Compound NameKey FeaturesBiological Activity
1. 2-MethylimidazoleContains an imidazole ringUsed in pharmaceuticals
2. 1H-Imidazo[4,5-b]pyridineBicyclic derivativePotential neuroprotective effects
3. 4-(Trifluoromethyl)phenylimidazoleSimilar fluorinated systemStudied for anticancer properties
4. 1-(3-Chlorophenyl)imidazoleExhibits antimicrobial activityShares imidazole core structure

These compounds exhibit varying degrees of biological activity and structural characteristics relevant in medicinal chemistry discussions.

Q & A

Basic: What are the most reliable synthetic pathways for (4-(2,5-difluorophenyl)-1H-imidazol-2-yl)methanamine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step routes leveraging imidazole core formation followed by functionalization. Key methods include:

  • Debus-Radiszewski synthesis : Condensation of glyoxal, formaldehyde, and ammonia/amines under acidic conditions .
  • Multi-step functionalization : Starting from pre-substituted imidazoles, halogenated intermediates (e.g., 2,5-difluorophenylboronic acid) are introduced via Suzuki-Miyaura coupling .
  • Optimization factors : Solvent choice (DMF or chloroform), temperature (60–100°C), and catalysts (Pd for cross-coupling) critically affect yield and purity. For example, sulfuric acid catalysis improves cyclization efficiency in imidazole ring formation .

Basic: What analytical techniques are recommended for structural elucidation and purity assessment?

  • NMR spectroscopy : ¹H/¹⁹F NMR confirms substitution patterns (e.g., fluorine integration at phenyl positions 2 and 5) .
  • X-ray crystallography : Resolves stereoelectronic effects, as demonstrated in structurally analogous fluorophenyl-imidazoles .
  • Mass spectrometry (HRMS) : Validates molecular weight (MW: 209.21 g/mol) and fragmentation patterns .
  • HPLC : Purity ≥95% is achievable using C18 columns with acetonitrile/water gradients .

Advanced: How do structural modifications (e.g., fluorine substitution) impact biological activity in SAR studies?

Data from virtual screening of similar compounds (e.g., ZINC43458633) reveal:

Substituent PositionTarget Affinity (MAO-B)LogP
2,5-DifluorophenylHigh (Docking Score: -4.188)3.058
4-FluorophenylModerate2.891
Unsubstituted phenylLow2.412

The 2,5-difluoro motif enhances lipophilicity (LogP) and π-stacking with hydrophobic enzyme pockets, improving binding .

Advanced: What mechanistic insights exist for its potential as a MAO-B inhibitor?

Docking studies (Glide/SP mode) show:

  • The imidazole nitrogen forms hydrogen bonds with MAO-B’s FAD cofactor.
  • The 2,5-difluorophenyl group occupies a hydrophobic subpocket near Ile199 and Tyr326 residues, reducing enzyme activity .
  • Competitive inhibition is supported by Lineweaver-Burk plots (Ki ≈ 0.8 µM in analogs) .

Advanced: How can contradictory bioactivity data across studies be resolved?

Contradictions (e.g., varying IC₅₀ values) arise from:

  • Purity discrepancies : Validate via HPLC and elemental analysis .
  • Assay variability : Use orthogonal assays (e.g., fluorometric vs. radiometric MAO-B assays) .
  • Cellular vs. enzymatic contexts : Test permeability (Caco-2 assays) to distinguish target engagement from off-target effects .

Advanced: What computational strategies optimize its pharmacokinetic profile?

  • ADMET prediction : SwissADME calculates moderate bioavailability (TPSA: 45 Ų, LogP: 2.1) .
  • Metabolic stability : Microsomal assays (e.g., rat liver microsomes) identify CYP3A4-mediated oxidation at the methanamine group .
  • Solubility enhancement : Co-solvents (e.g., PEG-400) or salt formation (hydrochloride) improve aqueous solubility .

Advanced: How are chiral centers (if present) resolved, and what are their pharmacological implications?

  • Chiral chromatography : Use amylose-based columns (e.g., Chiralpak IA) with hexane/isopropanol gradients .
  • Enantiomer-specific activity : (S)-enantiomers of related compounds show 10-fold higher MAO-B inhibition than (R)-forms due to steric complementarity .

Advanced: What strategies mitigate toxicity risks in preclinical studies?

  • Genotoxicity screening : Ames test (TA98 strain) for mutagenicity .
  • Off-target profiling : Screen against hERG (patch-clamp assays) to assess cardiac risk .
  • Metabolite identification : LC-MS/MS detects reactive intermediates (e.g., quinone-imine formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.